molecular formula C9H11NO3 B1604537 (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid CAS No. 2584-74-9

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

Cat. No.: B1604537
CAS No.: 2584-74-9
M. Wt: 181.19 g/mol
InChI Key: VHVGNTVUSQUXPS-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative It is structurally characterized by the presence of an amino group, a hydroxyl group, and a phenyl group attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the use of chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials. For instance, the synthesis can start from L-phenylalanine, which undergoes a series of reactions including protection, oxidation, and reduction to yield the desired product .

Another method involves the use of asymmetric synthesis, where chiral catalysts or reagents are employed to induce chirality in the product. This method often provides high enantioselectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts. Enzymes such as transaminases and dehydrogenases can be employed to catalyze the reactions under mild conditions, offering a sustainable and efficient route for large-scale production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

2584-74-9

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(2S,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid

InChI

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m0/s1

InChI Key

VHVGNTVUSQUXPS-YUMQZZPRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@@H](C(=O)O)N)O

SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)N)O

6254-48-4

sequence

X

Synonyms

(2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid
beta-hydroxyphenylalanine
beta-hydroxyphenylalanine, (DL)-isomer
beta-hydroxyphenylalanine, erythro-(DL)-isomer
beta-hydroxyphenylalanine, threo-(DL)-isomer
beta-hydroxyphenylalanine, threo-(L)-isomer
beta-phenylserine
threo-beta-phenylserine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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